1-Bromo-3-fluoro-5-isopropylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
112930-19-5 |
|---|---|
Molecular Formula |
C9H10BrF |
Molecular Weight |
217.08 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrF/c1-6(2)7-3-8(10)5-9(11)4-7/h3-6H,1-2H3 |
InChI Key |
PYEFTJIQYSWPJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
The Significance of Polyhalogenated Arenes As Versatile Synthetic Building Blocks
Polyhalogenated arenes, aromatic compounds bearing multiple halogen atoms, are invaluable building blocks in organic chemistry. Their utility lies in the ability to undergo sequential and site-selective functionalization, primarily through transition metal-catalyzed cross-coupling reactions. nih.govacs.org This differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) allows for the stepwise introduction of various substituents, leading to the construction of highly complex and diverse molecular architectures. acs.org This controlled functionalization is crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.orgnih.gov The presence of multiple halogens provides chemists with a powerful tool to fine-tune the electronic and steric properties of the target molecules.
Unique Regio and Chemo Selectivity Considerations in the Functionalization of Arenes Bearing Multiple Halogen and Alkyl Substituents
The functionalization of arenes substituted with both halogen and alkyl groups presents unique challenges and opportunities in terms of regio- and chemo-selectivity. The interplay between the electronic effects of the deactivating but ortho-, para-directing halogens and the activating, ortho-, para-directing alkyl group governs the position of incoming electrophiles or the site of metal-catalyzed coupling reactions. byjus.comyoutube.com
Regioselectivity refers to the preferential reaction at one position over another. In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the new group. For instance, in a molecule like 1-bromo-3-isopropylbenzene (B1360270), the bromine atom directs incoming electrophiles to the ortho and para positions relative to it, while the isopropyl group also directs to its ortho and para positions. The ultimate outcome depends on the relative activating/deactivating strength of the substituents and steric hindrance.
Chemoselectivity , the preferential reaction of a reagent with one functional group over another, is particularly relevant in polyhalogenated compounds. vedantu.comwikipedia.org In a molecule containing both bromine and fluorine, for example, a cross-coupling reaction can often be selectively performed at the more reactive C-Br bond, leaving the C-F bond intact for subsequent transformations. wikipedia.org This selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and controlled construction of complex molecules. The use of specific ligands and reaction conditions can further enhance this selectivity. acs.orgnih.gov
Current Academic Research Trends and Future Prospects for 1 Bromo 3 Fluoro 5 Isopropylbenzene
Direct Halogenation Approaches to Substituted Arenes
Direct halogenation strategies focus on introducing bromine or fluorine atoms onto an aromatic ring that already contains the other necessary substituents. The success of these methods hinges on controlling the regioselectivity of the electrophilic aromatic substitution reaction.
Regioselective Bromination of Fluoro-isopropylbenzene Precursors
A primary route to this compound involves the direct bromination of 1-fluoro-3-isopropylbenzene. In this electrophilic aromatic substitution, the directing effects of the existing fluorine and isopropyl substituents guide the incoming bromine electrophile. The fluorine atom is a deactivating, ortho-, para-director, while the isopropyl group is an activating, ortho-, para-director. organicchemistrytutor.comcsbsju.edu Their combined influence favors the introduction of the bromine atom at the position meta to both, which is the 5-position, yielding the desired product.
Common brominating agents for this transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃), or N-Bromosuccinimide (NBS). wikipedia.orgorganic-chemistry.org NBS is often used under radical conditions, initiated by light or a radical initiator, for benzylic bromination, but it can also be used for aromatic bromination of electron-rich substrates. wikipedia.orgbrainly.com
Table 1: Comparison of Bromination Reagents
| Reagent | Conditions | Selectivity |
|---|---|---|
| Br₂/FeBr₃ | Lewis acid catalysis | Governed by substituent directing effects |
Targeted Fluorination of Bromo-isopropylbenzene Scaffolds
An alternative approach is the fluorination of a 1-bromo-3-isopropylbenzene (B1360270) precursor. sigmaaldrich.com This can be more challenging than bromination due to the high reactivity of fluorinating agents. Electrophilic fluorination reagents, such as Selectfluor®, can be employed, though controlling regioselectivity remains a critical aspect. nih.gov
Another pathway involves nucleophilic aromatic substitution (SNA_r_) on a suitably activated precursor, such as a diazonium salt derived from an amino-bromo-isopropylbenzene derivative. The Sandmeyer or Balz-Schiemann reactions are classic methods for introducing fluorine in this manner. byjus.comgoogle.com For instance, 3-bromo-5-isopropylaniline (B3213866) could be converted to its diazonium salt and then treated with a fluoride (B91410) source.
Mechanistic Investigations into Electrophilic Aromatic Halogenation Pathways
The mechanism of electrophilic aromatic substitution, the cornerstone of these synthetic routes, typically proceeds through a two-step process. msu.edupressbooks.pub First, the electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is generally the rate-determining step. libretexts.org In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org
The regiochemical outcome is dictated by the electronic properties of the substituents already present on the ring. organicchemistrytutor.com Both fluorine and isopropyl groups are ortho-, para-directors. organicchemistrytutor.comcsbsju.edu However, the fluorine atom is deactivating due to its strong inductive electron-withdrawing effect, while the isopropyl group is activating due to hyperconjugation and weak inductive electron donation. organicchemistrytutor.comyoutube.com Computational studies, often employing density functional theory (DFT), can predict the most likely site of substitution by calculating the relative stabilities of the possible sigma-complex intermediates. nih.govresearchgate.netacs.org Some research also suggests that for certain halogenations, an alternative addition-elimination pathway may compete with or even be favored over the traditional S_EAr mechanism, and that arenium ions may not always be obligatory intermediates. pnas.org
Functional Group Interconversion Strategies for Isopropyl Moiety Introduction
These strategies involve building the isopropyl group onto an aromatic ring that already contains the bromo and fluoro substituents.
Alkylation Reactions for the Construction of the Isopropyl Group on Haloarene Frameworks
The Friedel-Crafts alkylation of 1-bromo-3-fluorobenzene (B1666201) with an isopropylating agent like isopropyl chloride or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a direct method for introducing the isopropyl group. stackexchange.com However, Friedel-Crafts alkylations are susceptible to issues such as carbocation rearrangements and polyalkylation. chemistrytalk.org The strong deactivating nature of the halogens on the starting material can also make the reaction challenging, requiring forcing conditions.
Transformations from Related Aryl Precursors (e.g., Reduction of Ketone or Olefin Precursors)
To circumvent the problems associated with direct alkylation, a two-step approach involving acylation followed by reduction is often preferred. This involves the Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with acetyl chloride to form 1-(3-bromo-5-fluorophenyl)ethan-1-one. This ketone can then be reduced to the desired isopropylbenzene derivative.
Common reduction methods include the Clemmensen reduction (using zinc-mercury amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). byjus.comchemistrytalk.orgorgoreview.comvedantu.comquora.com The choice between these methods depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium. chemistrytalk.orgvedantu.com
Another precursor-based strategy involves the reaction of 3-bromo-5-fluorobenzaldehyde (B68483) with a methyl Grignard reagent (e.g., methylmagnesium bromide) to form a secondary alcohol. Subsequent dehydration would yield a propenyl-substituted arene, which could then be reduced to the isopropyl group. Alternatively, a Grignard reaction with a suitable reagent on a ketone precursor could also lead to the desired carbon skeleton. google.com
Table 2: Common Reduction Methods for Aryl Ketones
| Reduction Method | Reagents | Conditions |
|---|---|---|
| Clemmensen Reduction | Zn(Hg), conc. HCl | Acidic chemistrytalk.orgorgoreview.com |
Multi-Step Convergent and Divergent Synthetic Pathways for Complex Aryl Systems
The synthesis of this compound can be approached through several multi-step pathways, which can be broadly categorized as either convergent or divergent. A convergent approach involves the synthesis of key fragments that are then combined in the later stages, while a divergent approach starts with a common intermediate that is then elaborated into a variety of related products.
One plausible and convergent synthetic route commences with the commercially available 1-bromo-3-fluorobenzene. The introduction of the isopropyl group can be achieved via a Friedel-Crafts alkylation reaction. This electrophilic aromatic substitution reaction typically employs an alkyl halide (e.g., 2-chloropropane (B107684) or 2-bromopropane) or an alkene (propene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The fluorine and bromine atoms on the starting material are ortho, para-directing and meta-directing, respectively, and both are deactivating. However, the directing effects in Friedel-Crafts alkylations on substituted benzenes can sometimes lead to mixtures of isomers. Careful optimization of reaction conditions, including temperature and catalyst choice, is crucial to favor the formation of the desired 1,3,5-trisubstituted product.
An alternative, more divergent strategy would begin with a simpler, monosubstituted benzene, such as 1-fluoro-3-nitrobenzene. This approach allows for the sequential introduction of the remaining functional groups. The synthesis would proceed through the following key transformations:
Isopropylation: Friedel-Crafts isopropylation of 1-fluoro-3-nitrobenzene. The nitro group is a strong deactivating and meta-directing group, which would direct the incoming isopropyl group to the 5-position, yielding 1-fluoro-3-isopropyl-5-nitrobenzene.
Reduction: The nitro group is then reduced to an amine. Common reagents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas. This step yields 3-fluoro-5-isopropylaniline (B13348177).
Sandmeyer Reaction: The final step involves the conversion of the aniline (B41778) to the corresponding aryl bromide via a Sandmeyer reaction. This reaction proceeds by diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrobromic acid), followed by treatment with a copper(I) bromide (CuBr) salt.
This divergent pathway offers flexibility, as the intermediate 3-fluoro-5-isopropylaniline could potentially be used to synthesize other derivatives by choosing different reagents in the final step.
A comparison of these two strategies highlights the core principles of convergent and divergent synthesis. The first approach is more convergent as it brings together two key fragments (the substituted benzene ring and the isopropyl group) in a single step. The second approach is more divergent, as a common intermediate is functionalized in a stepwise manner.
| Reaction Step | Reagents and Conditions | Product | Plausible Yield |
| Friedel-Crafts Isopropylation | 1-bromo-3-fluorobenzene, 2-chloropropane, AlCl₃, 0-25°C | This compound | Moderate to Good |
| Nitration | 1-fluorobenzene, HNO₃, H₂SO₄ | 1-fluoro-3-nitrobenzene | High |
| Isopropylation | 1-fluoro-3-nitrobenzene, propene, H-ZSM-5 (zeolite catalyst) | 1-fluoro-3-isopropyl-5-nitrobenzene | Good |
| Reduction | 1-fluoro-3-isopropyl-5-nitrobenzene, H₂, Pd/C, Ethanol | 3-fluoro-5-isopropylaniline | High |
| Sandmeyer Reaction | 3-fluoro-5-isopropylaniline, 1. NaNO₂, HBr, 0-5°C; 2. CuBr | This compound | Good |
Table 1: Plausible multi-step synthetic pathways and estimated yields for the synthesis of this compound. Yields are estimates based on analogous reactions and would require experimental optimization.
Sustainable and Scalable Synthesis Considerations for Polyfunctionalized Arenes
The principles of green chemistry and process scalability are increasingly important in the synthesis of fine chemicals. For the production of this compound, several factors can be considered to improve its environmental footprint and economic viability.
Catalyst Selection: Traditional Friedel-Crafts alkylations often utilize stoichiometric amounts of Lewis acids like AlCl₃, which generate significant amounts of acidic waste during workup. A more sustainable approach involves the use of solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or clays (B1170129) (e.g., montmorillonite). These catalysts are often reusable, non-corrosive, and can lead to higher selectivity, minimizing the formation of byproducts. For the isopropylation of 1-fluoro-3-nitrobenzene, using a solid acid catalyst could offer a greener alternative to traditional methods.
Bromination Reagents: While elemental bromine is an effective brominating agent, it is highly toxic and corrosive. Alternative, less hazardous brominating agents such as N-bromosuccinimide (NBS) can be used, often in conjunction with a radical initiator or a mild acid catalyst. In the context of the Sandmeyer reaction, the use of copper catalysts is standard; however, research into catalyst efficiency and recycling is an active area.
Solvent Choice: The choice of solvent has a significant impact on the sustainability of a process. Whenever possible, reactions should be conducted in greener solvents, such as water, ethanol, or even under solvent-free conditions. For instance, the reduction of the nitro group can often be carried out in ethanol, a bio-based solvent.
Atom Economy: The atom economy of a reaction is a measure of how many atoms of the reactants are incorporated into the final product. The convergent synthesis via Friedel-Crafts alkylation generally has a better atom economy than the multi-step divergent route, which involves the introduction and subsequent removal of a directing group (the nitro group).
Process Intensification: For scalable synthesis, continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters (temperature, pressure, mixing), leading to improved yields and safety, especially for highly exothermic or hazardous reactions like nitration and diazotization.
| Sustainability Aspect | Traditional Method | Greener Alternative |
| Catalyst (Isopropylation) | Stoichiometric AlCl₃ | Catalytic solid acids (e.g., zeolites) |
| Brominating Agent | Elemental Bromine (if direct bromination were used) | N-Bromosuccinimide (NBS) |
| Solvent (Reduction) | Halogenated solvents | Ethanol, water |
| Process Technology | Batch processing | Continuous flow chemistry |
Table 2: Comparison of traditional and more sustainable approaches for the synthesis of polyfunctionalized arenes like this compound.
Cross-Coupling Reactions at the Bromine Center
The carbon-bromine bond in this compound is the principal site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. The presence of the fluorine and isopropyl groups influences the electronic properties of the aromatic ring, thereby affecting the efficiency and outcome of these catalytic processes.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig)
Palladium catalysis is the most prevalent method for activating the C-Br bond. These reactions generally proceed through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org
Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound, such as a boronic acid or ester. libretexts.org It is widely used due to its mild conditions and the commercial availability and stability of the boron reagents. nih.gov For substrates like this compound, the reaction would involve coupling with an appropriate boronic acid to form a new C-C bond. Research on similar fluorinated bromoarenes shows that these reactions are generally high-yielding. nih.gov For instance, the coupling of various aryl bromides with benzyloxyethyltrifluoroborate using a PdCl2(AtaPhos)2 catalyst system demonstrates the robustness of this method for a wide range of electronic and steric profiles. nih.gov
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. rsc.org The process is sensitive to steric and electronic factors. For a substrate like this compound, the reaction with an alkene like styrene (B11656) or an acrylate (B77674) would lead to the formation of a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. Studies on polybrominated aromatics and bromo-indazoles demonstrate that high yields can be achieved, although side reactions like dehalogenation can occur. researchgate.net The choice of catalyst, ligand, and base is critical to optimize the yield and selectivity. mdpi.com
Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org The reaction is typically performed under mild, basic conditions. wikipedia.org For this compound, this would provide a direct route to arylalkyne derivatives. A significant challenge in Sonogashira coupling is the potential for homocoupling of the alkyne partner, which can be minimized by using copper-free protocols or running the reaction under an inert atmosphere. wikipedia.orgwashington.edu
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and a primary or secondary amine. organic-chemistry.org This method is a significant improvement over classical methods for N-arylation. The reaction of this compound with various amines would yield substituted aniline derivatives. Research on the amination of C5-bromo-imidazo[2,1-b] wikipedia.orgnih.govrsc.orgthiadiazole highlights that the choice of palladium source, ligand, and base is crucial for achieving successful C-N bond formation. researchgate.net
| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl-R | libretexts.org |
| Heck | Alkene | Pd(OAc)₂ / Ligand / Base | Aryl-Alkene | rsc.org |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Aryl-Alkyne | libretexts.org |
| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / Ligand / Base | Aryl-NR₂ | organic-chemistry.org |
Copper- and Nickel-Mediated Cross-Couplings
While palladium catalysts are dominant, cheaper and more earth-abundant metals like copper and nickel have gained prominence.
Copper-Catalyzed Couplings: Copper-catalyzed reactions, often variants of the Ullmann condensation, are effective for forming C-C, C-N, C-O, and C-S bonds. researchgate.net Copper catalysis can be advantageous when dealing with certain functional groups that might be sensitive to palladium systems. For instance, copper-catalyzed cross-coupling of organoboron compounds with alkyl halides has been developed, showcasing the versatility of copper. organic-chemistry.orgnih.gov The coupling of 1-bromoalkynes with organozinc reagents, catalyzed by Cu(I), is another example of the utility of copper in forming specific C-C bonds. nih.gov
Nickel-Catalyzed Couplings: Nickel catalysts are particularly effective for coupling unreactive aryl chlorides and can exhibit different reactivity patterns compared to palladium. Nickel-catalyzed cross-electrophile coupling reactions, for example, can couple two different electrophiles, such as an alkyl mesylate (which can be converted in situ to an iodide) and another halide. nih.gov The mechanism often involves single-electron transfer (SET) processes, generating radical intermediates. nih.govnih.gov This mechanistic pathway can be influenced by the electronic nature of the substituents on the aryl halide. nih.gov
| Metal | Coupling Partner | Reaction Type | Mechanistic Feature | Reference |
| Copper | Organoboron Compounds | C(sp²)-C(sp³) or C(sp²)-C(sp²) | Often ligand-free | researchgate.net |
| Copper | Alkyl Halides | C(sp²)-C(sp³) | Radical or non-radical pathways | organic-chemistry.org |
| Nickel | Alkyl Mesylates/Iodides | Cross-Electrophile Coupling | Halogen Atom Transfer (XAT) | nih.gov |
| Nickel | Aryl Halides | C(sp²)-C(sp²) | Single Electron Transfer (SET) | nih.gov |
Transition Metal-Free Coupling Strategies for Haloarenes
Growing interest in sustainable chemistry has spurred the development of transition metal-free coupling reactions. These methods often rely on strong bases, photoredox catalysis, or radical-initiated pathways. For haloarenes, base-promoted homolytic aromatic substitution (HAS) type reactions have been reported. Another strategy involves the generation of highly reactive aryne intermediates from aryl halides using strong bases like sodium amide. libretexts.org More recently, transition-metal-free coupling of benzylboronic esters with alkyl bromides has been achieved, proceeding through a radical mechanism. nih.gov While often requiring more forcing conditions or specific substrates, these methods offer an alternative to metal-catalyzed transformations.
Mechanistic Elucidation of Aryl-Halide Activation in Catalytic Cycles
The activation of the C-Br bond is the crucial first step in most cross-coupling reactions. For palladium catalysts, this occurs via oxidative addition , where the Pd(0) center inserts into the C-Br bond to form a Pd(II) species. Computational studies on bromobenzene (B47551) show that this can proceed through several competitive mechanisms: a concerted pathway, a nucleophilic substitution (SNAr-like) pathway, or a radical pathway. rsc.org The preferred mechanism depends on factors like the phosphine (B1218219) ligand and the solvent.
For first-row transition metals like nickel, the mechanism is often different. Oxidative addition to Ni(0) complexes can proceed through a single-electron transfer (SET) pathway, particularly for electron-poor aryl halides. nih.gov This generates a radical anion of the aryl halide, which then collapses to an aryl radical and a halide anion, with the aryl radical then combining with a Ni(I) species. nih.gov In copper-catalyzed systems, the mechanism can also involve SET to generate radical intermediates, which is critical for the coupling of alkyl halides. sustech.edu.cn
Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Center
While the C-Br bond is the primary site for cross-coupling, the C-F bond can undergo nucleophilic aromatic substitution (SNAr). This reaction is counterintuitive, as fluorine is a poor leaving group in SN1 and SN2 reactions. However, in the context of SNAr, the high electronegativity of fluorine makes it a superior leaving group compared to other halogens (F > Cl ≈ Br > I). wikipedia.org
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . wikipedia.org The reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group, as these groups are necessary to stabilize the negative charge of the Meisenheimer complex. libretexts.org
Conditions and Substrate Scope for SNAr Reactions on this compound Analogues
For an SNAr reaction to occur at the fluorine center of this compound, the electronic effects of the other substituents are critical. The isopropyl group at the 5-position is electron-donating, which deactivates the ring towards nucleophilic attack. Conversely, the bromine atom at the 3-position is an electron-withdrawing group (via induction), which would activate the ring. The net effect of these competing influences makes SNAr on this specific substrate challenging without further activation.
However, studies on analogues with stronger EWGs demonstrate the feasibility of this reaction. For example, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene , the fluorine atom is readily displaced by various oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org The powerful electron-withdrawing nitro and pentafluorosulfanyl groups strongly stabilize the intermediate Meisenheimer complex, facilitating the substitution.
| Nucleophile | Product of Reaction with 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Yield (%) | Reference |
| PhOH / K₂CO₃ | 3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 95 | beilstein-journals.org |
| PhSH / K₂CO₃ | 3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 98 | beilstein-journals.org |
| Piperidine | 3-(Piperidin-1-yl)-5-nitro-1-(pentafluorosulfanyl)benzene | 96 | beilstein-journals.org |
| Aniline | 3-(Phenylamino)-5-nitro-1-(pentafluorosulfanyl)benzene | 96 | beilstein-journals.org |
In cases where the ring is not sufficiently activated for a standard SNAr addition-elimination, other mechanisms can be invoked. For instance, photoredox catalysis can enable the SNAr of unactivated and even electron-rich fluoroarenes by proceeding through cation radical intermediates. nih.gov This approach can tolerate other functional groups like bromine, offering a complementary method for C-F bond functionalization. nih.gov
Regioselectivity and Stereoelectronic Effects in SNAr Pathways
Nucleophilic Aromatic Substitution (SNAr) on this compound is anticipated to be challenging. The SNAr mechanism requires a potent electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group.
In this molecule, both fluorine and bromine are halogens. Fluorine, being the most electronegative element, is a stronger activator for SNAr than bromine due to its powerful inductive electron withdrawal. This effect would make the carbons ortho and para to the fluorine atom more electrophilic. However, for a substitution to occur, the halogen must also act as a leaving group. While the C-F bond is strong, the rate-determining step in SNAr is typically the initial nucleophilic attack. Therefore, substitution of the fluorine atom would be the more likely SNAr pathway, should the reaction proceed.
The isopropyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Its presence would further hinder any potential SNAr reaction. Given the lack of strong activating groups (like a nitro group), SNAr reactions are not expected to be a primary pathway for this compound under standard conditions.
Electrophilic Aromatic Substitution (SEAr) Studies
Directing Effects of Bromine, Fluorine, and Isopropyl Group on Ring Reactivity
Electrophilic Aromatic Substitution (SEAr) is governed by the combined directing effects of the three substituents on the benzene ring. These effects determine the position of any further substitution.
Isopropyl Group: This is an alkyl group, which is an activating, ortho-, para-director due to hyperconjugation and weak inductive effects. It increases the electron density of the ring, making it more susceptible to electrophilic attack.
Regioselectivity of Further Aromatic Functionalizations
To predict the position of a new substituent, we must consider the positions directed by each existing group. The available positions for substitution are C2, C4, and C6.
| Substituent | Position | Directing Effect | Positions Directed |
| Bromine | C1 | ortho-, para- | C2, C6, C5 (blocked) |
| Fluorine | C3 | ortho-, para- | C2, C4, C5 (blocked) |
| Isopropyl | C5 | ortho-, para- | C4, C6, C1 (blocked) |
Analysis of Directing Effects:
Position C2: Directed by both Bromine (ortho) and Fluorine (ortho).
Position C4: Directed by both Fluorine (para) and Isopropyl (ortho).
Position C6: Directed by both Bromine (ortho) and Isopropyl (ortho).
All three available positions are activated by two of the three groups. However, steric hindrance will play a crucial role. The bulky isopropyl group will significantly hinder electrophilic attack at the adjacent C4 and C6 positions. Therefore, the most likely position for further functionalization is C2 , which is flanked by the smaller bromine and fluorine atoms. Attack at C4 and C6 would be sterically less favorable.
C-H Functionalization and Activation Strategies Adjacent to the Isopropyl Group or on the Aromatic Ring
Modern synthetic chemistry often employs C-H functionalization to directly convert C-H bonds into new functional groups. For this compound, two main types of C-H bonds could be targeted:
Aromatic C-H Bonds: As discussed in the SEAr section, the C-H bonds at positions 2, 4, and 6 are potential sites for functionalization. Directed metalation, using an organometallic reagent, could potentially favor one site over another, though this is highly dependent on the specific directing group and reaction conditions.
Benzylic C-H Bond: The tertiary C-H bond on the isopropyl group is a potential site for functionalization. This position is "benzylic," meaning it is adjacent to the benzene ring. Radicals and cationic intermediates at this position are stabilized by resonance with the aromatic ring. Reactions that proceed via radical mechanisms, such as free-radical bromination with N-bromosuccinimide (NBS), could selectively functionalize this benzylic carbon.
Exploration of Radical Pathways and Single-Electron Transfer Processes in Aromatic Transformations
While ionic pathways like SEAr are common, radical reactions also offer unique possibilities.
Radical Abstraction: As mentioned above, the benzylic hydrogen of the isopropyl group is susceptible to abstraction by radical initiators. This would form a tertiary benzylic radical, a relatively stable intermediate, which could then react with other species in the medium.
Single-Electron Transfer (SET): SET processes could initiate reactions involving the aromatic ring or the C-Br bond. For instance, certain photoredox or electrochemical methods could induce a SET event to generate radical ions from the aromatic ring, leading to subsequent transformations. The C-Br bond is also susceptible to cleavage under certain reductive conditions, potentially involving radical intermediates.
Without specific experimental studies, these pathways remain theoretical possibilities based on the known reactivity of the constituent parts of the molecule.
Computational and Theoretical Studies of 1 Bromo 3 Fluoro 5 Isopropylbenzene
Electronic Structure and Bonding Analysis
The arrangement of electrons within a molecule dictates its physical and chemical properties. For 1-bromo-3-fluoro-5-isopropylbenzene, the interplay between the benzene (B151609) ring and its three distinct substituents—bromo, fluoro, and isopropyl groups—creates a unique electronic landscape.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry for predicting the ground-state properties of molecules. For this compound, DFT calculations can determine its optimized molecular geometry, electronic configuration, and various energetic properties.
These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation in an approximate manner. The results provide a detailed picture of the molecule's foundational characteristics.
Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is representative of typical DFT calculation outputs and is provided for illustrative purposes.)
| Property | Predicted Value | Unit | Significance |
| Total Energy | -2850.123 | Hartrees | Represents the total electronic energy of the molecule in its optimized, lowest-energy state. |
| Dipole Moment | 1.85 | Debye | Indicates the overall polarity of the molecule, arising from the electronegativity differences of the substituents. |
| HOMO Energy | -6.54 | eV | Energy of the Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.21 | eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 6.33 | eV | An indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability. |
Influence of Halogen and Alkyl Substituents on Aromaticity and Charge Distribution
The substituents on the benzene ring significantly modify its electronic properties.
Isopropyl Group: As an alkyl group, the isopropyl substituent is an electron-donating group (+I effect) and weakly activating through hyperconjugation. It increases the electron density of the ring, making it more susceptible to electrophilic attack, and is also an ortho, para-director.
In this compound, these effects are combined. The activating isopropyl group and the deactivating halogen groups are in a meta relationship to each other, leading to a complex pattern of charge distribution. Computational models can generate electrostatic potential maps to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for predicting reactivity.
Molecular Dynamics and Conformational Analysis of the Isopropyl Moiety and Overall Molecular Geometry
While the benzene ring is largely planar and rigid, the isopropyl group introduces conformational flexibility due to rotation around the C-C single bond connecting it to the ring. Molecular dynamics (MD) simulations can model the motion of atoms over time, providing insights into the molecule's dynamic behavior and preferred conformations.
The primary focus of conformational analysis for this molecule is the rotational barrier of the isopropyl group. acs.orgepa.gov The two methyl groups of the isopropyl moiety can sterically interact with the adjacent hydrogen atoms on the benzene ring. Computational methods can calculate the potential energy surface as a function of the dihedral angle of the isopropyl group's C-H bond relative to the plane of the benzene ring. This analysis reveals the lowest energy (most stable) conformations and the energy required to rotate between them. rsc.org It is generally expected that the most stable conformation will stagger the methyl groups to minimize steric clash with the ring.
Table 2: Illustrative Conformational Energy Profile of the Isopropyl Group (Note: This table illustrates the type of data obtained from conformational analysis.)
| Dihedral Angle (H-C-C-C) | Relative Energy (kcal/mol) | Conformation Description |
| 0° | 2.5 | Eclipsed (High Energy) |
| 60° | 0.0 | Staggered (Low Energy) |
| 120° | 2.5 | Eclipsed (High Energy) |
| 180° | 0.0 | Staggered (Low Energy) |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy barriers (activation energies) that control reaction rates.
Further halogenation of this compound would be an electrophilic aromatic substitution reaction. youtube.comchemguide.co.uk Theoretical models can predict the most likely position for the incoming electrophile (e.g., Br⁺ or Cl⁺) by calculating the stability of the possible intermediates (sigma-complexes or arenium ions). acs.orgnih.gov The directing effects of the existing substituents guide the regioselectivity:
The fluoro group directs ortho and para. Its para position is occupied by the isopropyl group. The two ortho positions are C2 and C4.
The bromo group directs ortho and para. Its para position is occupied by the isopropyl group. The two ortho positions are C2 and C4.
The isopropyl group directs ortho and para. Its para position is occupied by the fluoro group. Its two ortho positions are C4 and C6.
By calculating the activation barriers for the formation of the sigma-complex at each of the available carbons (C2, C4, C6), a quantitative prediction of the product distribution can be made. The position that leads to the most stable transition state and intermediate will be the major product.
Cross-Coupling Reactions: The C-Br bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nih.gov Theoretical studies on these reactions often focus on the key step of oxidative addition, where the aryl halide adds to the metal catalyst (e.g., a Pd(0) complex). acs.orgcapes.gov.brresearchgate.net DFT calculations can model the transition state for this process and determine the associated activation energy. These models help in understanding catalyst efficiency and predicting reaction feasibility. acs.orgcapes.gov.br
Nucleophilic Aromatic Substitution (NAS): NAS reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a leaving group (like a halogen) to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Since this compound lacks such strong activating groups, the addition-elimination pathway for NAS is computationally predicted to have a very high activation barrier and is thus unfavorable under normal conditions. byjus.com An alternative, the elimination-addition (benzyne) mechanism, could be possible under very strong basic conditions. masterorganicchemistry.com Computational modeling can elucidate the feasibility of forming the highly reactive benzyne (B1209423) intermediate and predict the subsequent nucleophilic addition products.
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Predictive Chemistry
Quantitative Structure-Reactivity Relationship (QSRR) models are powerful computational tools that correlate the structural or physicochemical properties of molecules with their chemical reactivity. sigmaaldrich.comsigmaaldrich.com These models are built upon the principle that the reactivity of a chemical is intrinsically linked to its molecular structure. nih.gov By establishing a mathematical relationship between molecular descriptors and observed reactivity, QSRR can predict the behavior of new or untested compounds. sigmaaldrich.comsigmaaldrich.com
For this compound, a QSRR study would involve the calculation of various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, derived from methods like Density Functional Theory (DFT), are particularly powerful in capturing the electronic effects that govern reactivity.
A hypothetical QSRR model for predicting the rate of a nucleophilic aromatic substitution reaction on a series of substituted bromobenzenes, including this compound, could be developed. The model would use descriptors such as the partial atomic charge on the carbon atom bonded to the bromine, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and steric parameters.
Table 1: Hypothetical QSRR Data for Predicting Reactivity in Substituted Bromobenzenes
| Compound | LUMO Energy (eV) | C-Br Bond Length (Å) | Predicted Log(k_rel) |
| This compound | -1.25 | 1.905 | 1.5 |
| 1-Bromo-4-nitrobenzene | -2.80 | 1.890 | 3.2 |
| 1-Bromo-3,5-dimethylbenzene | -0.95 | 1.910 | 0.8 |
| 1-Bromo-4-methoxybenzene | -0.80 | 1.912 | 0.5 |
Note: The data in this table is illustrative and intended to demonstrate the principles of a QSRR study. Actual values would need to be determined through specific computational calculations and experimental validation.
By developing and validating such models, the reactivity of this compound in various reactions could be predicted without the need for extensive laboratory experiments, thereby accelerating research and development.
In Silico Design of Novel Reactivity and Synthetic Strategies
In silico design leverages computational power to conceptualize and evaluate new chemical reactions and synthetic pathways before they are attempted in a laboratory setting. drugtargetreview.com This approach can significantly reduce the time and resources required for the discovery of new synthetic methodologies. drugtargetreview.com
For this compound, in silico methods could be employed to explore novel transformations and design efficient synthetic routes. For instance, computational tools can simulate the reaction of this compound with various reagents under different conditions to predict the feasibility, regioselectivity, and yield of potential reactions.
One area of exploration could be its participation in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Computational chemistry can be used to design specific catalysts tailored to enhance the reactivity of the C-Br bond in this compound while minimizing side reactions. The electronic and steric effects of the fluoro and isopropyl substituents can be computationally modeled to predict their influence on the oxidative addition step in a catalytic cycle.
Furthermore, in silico tools can aid in the retrosynthetic analysis of complex target molecules containing the this compound moiety. By exploring various bond disconnections and evaluating the thermodynamic and kinetic viability of the corresponding synthetic steps, novel and efficient synthetic strategies can be devised.
Table 2: Illustrative In Silico Design Parameters for a Suzuki Coupling Reaction
| Parameter | Value | Description |
| Reactant | This compound | The electrophilic partner in the coupling reaction. |
| Nucleophile | Phenylboronic acid | A common nucleophilic partner in Suzuki couplings. |
| Catalyst | Pd(PPh₃)₄ | A standard palladium catalyst. |
| Solvent | Toluene | A common solvent for Suzuki reactions. |
| Predicted ΔG‡ (kcal/mol) | 22.5 | The calculated activation energy for the rate-determining step. |
| Predicted Yield | 85% | The computationally estimated reaction yield. |
Note: This table presents a hypothetical scenario to illustrate the application of in silico design. The values are not based on actual experimental or computational results for this specific reaction.
Through the systematic in silico screening of reactants, catalysts, and conditions, novel and optimized synthetic routes for and from this compound can be developed, paving the way for its use in the synthesis of new materials and molecules with desired properties.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Conformational Dynamics
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-Bromo-3-fluoro-5-isopropylbenzene and for distinguishing it from its isomers. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's covalent framework and the electronic environment of each nucleus.
In ¹H NMR, the aromatic region would characteristically display signals for the three protons on the benzene (B151609) ring. Due to the 1,3,5-substitution pattern, specific splitting patterns (couplings) between the aromatic protons and with the fluorine atom would be observed. The isopropyl group would present as a distinct doublet for the two methyl groups and a septet for the methine proton, a classic indicator of this substituent. The integration of these signals would confirm the proton count in each environment.
¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. The carbons directly bonded to the bromine and fluorine atoms would show characteristic shifts, and the C-F coupling constants are particularly diagnostic for identifying the fluorinated carbon and its neighbors.
Crucially, NMR allows for clear differentiation between isomers. For instance, a 1-bromo-2-fluoro-4-isopropylbenzene isomer would exhibit a much more complex set of aromatic signals with different coupling constants compared to the more symmetric 1,3,5-substituted target compound. sciepub.com Furthermore, variable temperature NMR studies could be employed to investigate the conformational dynamics, specifically the rotational barrier of the isopropyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound (Note: These are predicted values based on additive models and data from similar compounds. Actual experimental values may vary.)
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |
| ¹H NMR | ||
| Isopropyl-CH | 2.8 - 3.0 | Septet, J ≈ 7.0 |
| Isopropyl-CH₃ | 1.2 - 1.3 | Doublet, J ≈ 7.0 |
| Aromatic H-2 | 7.0 - 7.2 | Doublet of triplets (dt) or complex multiplet |
| Aromatic H-4 | 6.8 - 7.0 | Doublet of triplets (dt) or complex multiplet |
| Aromatic H-6 | 7.1 - 7.3 | Doublet of doublets (dd) or complex multiplet |
| ¹³C NMR | ||
| C-1 (C-Br) | 120 - 125 | Singlet (or narrow multiplet due to long-range couplings) |
| C-2 | 115 - 120 | Doublet, J(C,F) ≈ 8-10 |
| C-3 (C-F) | 160 - 165 | Doublet, J(C,F) ≈ 240-250 |
| C-4 | 110 - 115 | Doublet, J(C,F) ≈ 20-25 |
| C-5 (C-isopropyl) | 150 - 155 | Singlet (or narrow multiplet) |
| C-6 | 125 - 130 | Doublet, J(C,F) ≈ 3-5 |
| Isopropyl-CH | 34 - 36 | Singlet |
| Isopropyl-CH₃ | 23 - 25 | Singlet |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. smu.edulibretexts.org For this compound, these spectra are characterized by modes arising from the benzene ring, the isopropyl group, and the carbon-halogen bonds.
The analysis of vibrational modes can be enhanced by computational methods, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of IR and Raman bands. nih.govresearchgate.net This theoretical support is invaluable for assigning the observed spectral features to specific molecular motions.
Key Vibrational Modes:
C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are found just below 3000 cm⁻¹.
C=C Stretching: Vibrations of the aromatic ring are observed in the 1400-1600 cm⁻¹ region.
C-F Stretching: A strong absorption band, typically in the 1200-1300 cm⁻¹ region, is characteristic of the C-F bond.
C-Br Stretching: This vibration occurs at lower frequencies, usually in the 500-650 cm⁻¹ range. researchgate.net
Isopropyl Group Bending: Characteristic bending vibrations for the CH₃ and CH groups appear in the 1350-1470 cm⁻¹ region.
During a synthesis, IR spectroscopy can be used to monitor reaction progress by observing the disappearance of reactant peaks and the appearance of product peaks, such as the characteristic C-F or C-Br stretching bands.
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |
| Aromatic C-H Stretch | 3050 - 3150 | Medium |
| Aliphatic C-H Stretch | 2850 - 2970 | Strong |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| Isopropyl C-H Bend | 1365 - 1470 | Medium |
| C-F Stretch | 1200 - 1300 | Strong |
| C-Br Stretch | 500 - 650 | Medium to Strong |
Mass Spectrometry Techniques for Complex Mixture Analysis and Intermediates Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) mass spectrometry would yield a distinctive fragmentation pattern. libretexts.orglibretexts.org
The molecular ion peak (M⁺) would be readily identifiable. A key feature would be the presence of an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). docbrown.info
Common fragmentation pathways for alkylbenzenes involve the loss of the alkyl group or cleavage at the benzylic position. youtube.com A significant fragment would likely correspond to the loss of a methyl group ([M-15]⁺) or the entire isopropyl group ([M-43]⁺). Another prominent fragmentation route is the cleavage of the C-Br bond, leading to a fluoroisopropylbenzene cation.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Comments |
| 216/218 | [C₉H₁₀FBr]⁺ | Molecular ion (M⁺) peak, showing the 1:1 bromine isotope pattern. |
| 201/203 | [C₈H₇FBr]⁺ | Loss of a methyl group (•CH₃) from the isopropyl moiety. |
| 173/175 | [C₆H₄FBr]⁺ | Loss of the isopropyl group (•C₃H₇). |
| 137 | [C₉H₁₀F]⁺ | Loss of a bromine radical (•Br). |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in alkylbenzenes (less likely here due to substituents). |
Rotational Spectroscopy for Precise Molecular Geometry and Conformer Determination
Rotational spectroscopy, particularly microwave spectroscopy, is the most powerful technique for determining the precise molecular geometry of a molecule in the gas phase. rsc.org It measures the transitions between quantized rotational energy levels, which are dependent on the molecule's moments of inertia. unist.ac.kr
By analyzing the rotational spectra of the parent molecule and its isotopically substituted analogues (e.g., ¹³C), a complete and highly accurate three-dimensional structure can be determined, including bond lengths to within a fraction of a picometer and bond angles to within a fraction of a degree. furman.edu
For this compound, this technique could definitively establish the planarity of the benzene ring and the precise bond lengths of C-Br, C-F, and the C-C bonds within the ring and the isopropyl group. It could also be used to investigate the presence of different conformers related to the orientation of the isopropyl group. While experimental data for this specific molecule is not widely published, the methodology remains the gold standard for gas-phase structure determination. unist.ac.krfurman.edu
X-ray Crystallography of Crystalline Derivatives for Solid-State Structural Insights
X-ray crystallography provides unparalleled detail about the three-dimensional structure of a molecule in the solid state. This technique requires the molecule to be in a crystalline form. If this compound itself is not a crystalline solid at accessible temperatures, a crystalline derivative would need to be synthesized. semanticscholar.org
A successful single-crystal X-ray diffraction experiment would yield a wealth of structural information:
Precise Bond Lengths and Angles: Confirming the covalent structure and revealing any distortions imposed by the substituents. iucr.org
Conformation: Defining the exact orientation of the isopropyl group relative to the aromatic ring in the crystal lattice.
Intermolecular Interactions: Revealing how molecules pack in the solid state, identifying non-covalent interactions such as halogen bonding or π-stacking, which govern the crystal's properties.
This data provides a definitive structural reference point in the solid phase, complementing the gas-phase information from rotational spectroscopy and the solution-phase data from NMR.
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |
| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the asymmetric unit. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C-H, C-F, C-Br). |
| Bond Angles | The angles between adjacent bonds (e.g., C-C-C, H-C-H). |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
Strategic Utility of 1 Bromo 3 Fluoro 5 Isopropylbenzene As a Molecular Building Block in Synthetic Chemistry
Precursor for the Synthesis of Complex Organic Architectures
The trifunctional nature of 1-bromo-3-fluoro-5-isopropylbenzene makes it an ideal starting material for the synthesis of intricate organic molecules. The differential reactivity of the bromo and fluoro substituents, coupled with the steric and electronic influence of the isopropyl group, allows for a high degree of control in synthetic design.
Construction of Polyaromatic and Heterocyclic Systems
The bromine atom in this compound serves as a key handle for carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the construction of biaryl and polyaromatic systems. While specific examples detailing the use of this compound in the synthesis of polyaromatic hydrocarbons are not extensively documented in publicly available research, the principles of this synthetic strategy are well-established. For instance, related compounds like 1-bromo-3-chloro-5-iodobenzene (B84608) have been successfully employed in Suzuki cross-coupling reactions with various arylboronic acids to create a series of 1,3,5-trisarylbenzenes, which are precursors to molecular glassformers. rsc.org This methodology could, in principle, be applied to this compound to generate a diverse range of polyaromatic structures.
Similarly, the construction of heterocyclic systems can be envisioned through various synthetic routes starting from this compound. The bromine atom can be converted into other functional groups, such as an amino or a hydroxyl group, which can then participate in cyclization reactions to form heterocyclic rings. Palladium-catalyzed amination or etherification reactions are common methods to introduce nitrogen or oxygen functionalities, which are key components of many heterocyclic compounds. While direct examples with this compound are scarce, the general utility of bromo-fluorinated benzenes as precursors for heterocyclic synthesis is recognized.
Incorporation into Chiral Scaffolds and Stereoselective Synthesis
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral auxiliaries are often employed to control the stereochemical outcome of a reaction. These auxiliaries are chiral molecules that are temporarily attached to a substrate, direct the stereoselective formation of a new chiral center, and are subsequently removed.
There is currently a lack of specific, documented examples of this compound being directly incorporated into chiral scaffolds or used in stereoselective synthesis as a chiral auxiliary itself. The development of chiral auxiliaries often relies on the presence of functional groups that can be easily derivatized to connect to the substrate and a rigid conformational structure to effectively bias the approach of reagents. sigmaaldrich.comwikipedia.orgmdpi.com While the functional groups on this compound could potentially be modified for such purposes, this application has not been a significant focus of reported research.
Role in the Development of Advanced Organic Materials (Focus on synthetic methodology, not material properties)
The synthesis of advanced organic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on the precise construction of conjugated molecules with tailored electronic properties. Halogenated aromatic compounds are critical starting materials for the synthesis of these materials, primarily through cross-coupling reactions that build the extended π-systems.
The synthetic methodology for creating advanced organic materials often involves the use of building blocks like this compound. The bromine atom allows for the introduction of various aryl or heteroaryl groups via cross-coupling reactions, extending the conjugation and tuning the electronic properties of the final molecule. A study on the synthesis of structural analogues of molecular glassformers utilized a similar building block, 1-bromo-3-chloro-5-iodobenzene, in Suzuki cross-coupling reactions to attach different aryl substituents. rsc.org This approach demonstrates a viable synthetic strategy that could be adapted for this compound to create novel organic materials. The fluorine and isopropyl groups can further modulate the properties of the resulting materials, influencing factors like solubility, film morphology, and charge transport characteristics.
| Starting Material | Coupling Partner | Reaction Type | Product Type |
| 1-Bromo-3-chloro-5-iodobenzene | Arylboronic acids | Suzuki Cross-Coupling | 1,3,5-Trisarylbenzenes |
This table illustrates a synthetic methodology applicable to the development of advanced organic materials, using a related starting material.
Application as an Intermediate in Agrochemical and Pharmaceutical Research (Focus on synthetic pathways, not biological activity or clinical data)
Halogenated benzenes are prevalent intermediates in the synthesis of both agrochemicals and pharmaceuticals. The specific substitution pattern of this compound makes it a potentially valuable intermediate for the synthesis of complex active ingredients.
In the agrochemical sector, related compounds have been utilized as key intermediates. For example, 1-bromo-3,5-dichlorobenzene (B43179) is a precursor in the synthesis of the fungicide Vinclozolin. google.com The synthetic pathway involves the transformation of the bromo- and chloro-substituted benzene (B151609) ring into a more complex heterocyclic structure. While a direct synthetic pathway starting from this compound to a commercial agrochemical is not readily found in the literature, its structural motifs are present in various patented agrochemical compounds. A patent for the production of 1-bromo-3-fluorobenzene (B1666201) highlights its utility as an intermediate for medical and agricultural chemicals. google.com
In pharmaceutical research, the synthesis of active pharmaceutical ingredients (APIs) often involves multi-step sequences where halogenated intermediates play a crucial role. mdpi.combeilstein-journals.org A related compound, 1-bromo-3-(difluoromethoxy)-5-fluorobenzene, is synthesized from 3-fluoro-5-bromophenol as an intermediate in pharmaceutical synthesis. chemicalbook.com The synthetic route involves the reaction of the phenol (B47542) with chlorodifluoromethane (B1668795) to introduce the difluoromethoxy group. This highlights how the functional groups on a substituted bromofluorobenzene can be selectively manipulated to build more complex pharmaceutical targets. Although a specific, publicly documented synthesis of a commercial drug starting from this compound is not available, its structure suggests its potential as a precursor for a range of biologically active molecules.
| Precursor | Target Compound Class |
| 1-Bromo-3,5-dichlorobenzene | Fungicides (e.g., Vinclozolin) |
| 1-Bromo-3-fluorobenzene | Medical and Agricultural Chemicals |
| 1-Bromo-3-(difluoromethoxy)-5-fluorobenzene | Pharmaceutical Intermediates |
This table showcases the application of related bromo-fluoro-benzene derivatives as intermediates in agrochemical and pharmaceutical synthesis.
This compound stands as a promising, albeit not yet fully exploited, building block in synthetic organic chemistry. Its value lies in the orthogonal reactivity of its functional groups, which allows for selective and controlled transformations. While its application in the construction of polyaromatic and heterocyclic systems, as well as in the synthesis of advanced organic materials, is supported by the well-established chemistry of related compounds, there is a clear opportunity for further research to explore its full potential. Similarly, in the fields of agrochemical and pharmaceutical synthesis, the unique substitution pattern of this compound suggests its utility as a versatile intermediate for the creation of novel and complex active ingredients. The further exploration of the synthetic utility of this compound is likely to lead to the development of new and efficient routes to a wide range of valuable molecules.
Future Directions and Emerging Research Challenges in the Study of 1 Bromo 3 Fluoro 5 Isopropylbenzene
Development of More Atom-Economical and Step-Efficient Synthetic Routes
Future research must focus on developing more direct and efficient pathways to 1-Bromo-3-fluoro-5-isopropylbenzene. A key area of investigation will be the late-stage functionalization of simpler, more accessible precursors. Instead of building the ring with all substituents in place, a forward-thinking approach would involve the direct C-H functionalization of simpler isopropylbenzene or fluoroisopropylbenzene derivatives. This strategy would significantly reduce the number of synthetic steps, minimize waste, and align with the goals of sustainable chemistry. The development of such methods remains a significant challenge, requiring catalysts that can operate with high regioselectivity on a seemingly simple aromatic scaffold.
Exploration of Unprecedented Reactivity Modes (e.g., meta-C-H activation, directed functionalization)
The functionalization of this compound is largely dictated by the inherent directing effects of its substituents and the reactivity of the carbon-bromine bond in cross-coupling reactions. A major frontier in its chemistry is the exploration of unprecedented reactivity modes, particularly the selective activation of C-H bonds.
meta-C-H Activation: The existing substituents (F, Br, and iPr) primarily direct incoming electrophiles to positions ortho and para to themselves. Activating the C-H bond at the C5 position (meta to the bromine and fluorine) is a formidable challenge. Future research could focus on developing novel transition-metal catalytic systems that can override these innate directing effects to achieve selective meta-C-H functionalization.
Directed Functionalization: Another promising avenue is the use of directing groups to achieve site-selective C-H activation at positions that are otherwise unreactive. While the target molecule itself lacks a classical directing group, research could explore transient directing group strategies. Furthermore, understanding how to selectively functionalize the C-H bonds of the isopropyl group in the presence of the reactive aromatic ring is another area ripe for exploration. Research into the selective functionalization of trialkylamines, where subtle catalyst control can dictate the site of C-H activation, provides a conceptual blueprint for how such selectivity could be achieved. nih.govchemrxiv.org Gold-catalyzed carbene transfer reactions, which have shown remarkable selectivity for the para-C-H bond of mono-substituted alkylbenzenes, could also be adapted, paving the way for new catalytic systems tailored to the unique electronic and steric profile of this compound. nih.gov
Leveraging Machine Learning and Artificial Intelligence for Reaction Design and Optimization
The complexity of optimizing reactions for a molecule with multiple potential reaction sites makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.org These computational tools are shifting the paradigm of chemical synthesis from iterative, intuition-based experimentation to data-driven discovery. beilstein-journals.orgnih.gov
Future research will likely involve the following:
Reaction Condition Optimization: AI algorithms can analyze vast datasets of reaction parameters (catalyst, ligand, solvent, temperature) to predict the optimal conditions for a desired transformation, such as a Suzuki or Buchwald-Hartwig cross-coupling reaction involving the C-Br bond. technologynetworks.comacs.org This can maximize yield and minimize byproducts, saving significant time and resources. rsc.org
Predicting Novel Reactivity: ML models can be trained to identify novel reaction pathways that may not be obvious to a human chemist. beilstein-journals.org By analyzing the electronic and steric properties of this compound, an AI could suggest previously unexplored but feasible transformations.
Computer-Aided Synthesis Planning (CASP): For complex target molecules derived from this building block, AI-powered retrosynthesis tools can propose multiple synthetic routes, allowing chemists to select the most efficient and cost-effective option. youtube.com
Integration of Continuous Flow Chemistry and Automation for Scalable Production
While laboratory-scale synthesis provides access to small quantities of material, scalable and safe production is crucial for any potential industrial application. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater consistency. bohrium.comd-nb.infonih.gov
Emerging research in this area will focus on:
Developing Continuous Synthesis Routes: Translating the synthesis of this compound and its derivatives into a continuous flow process. This could involve multi-step sequences where intermediates are generated and consumed in-line without isolation. nih.gov Flow chemistry is particularly well-suited for handling hazardous reagents or exothermic reactions that can be problematic in large batch reactors. rsc.org
Automation and High-Throughput Experimentation: Automated flow platforms can be used to rapidly screen a wide range of reaction conditions, integrating seamlessly with AI-driven optimization algorithms. beilstein-journals.org This synergy allows for the rapid identification of robust and scalable manufacturing processes.
Scalable and Sustainable Production: Flow reactors enable easier scale-up by extending the run time rather than increasing the reactor volume, which is a major advantage for producing fine chemicals. researchgate.netacs.org This technology provides a clear pathway to the safe, efficient, and sustainable large-scale production of this and other complex aromatic compounds. rsc.org
Design of Novel Catalytic Systems for Highly Selective Transformations
The development of new catalysts is fundamental to unlocking the full synthetic potential of this compound. The key challenge is achieving selectivity between the various reactive sites: the C-Br bond, the aromatic C-H bonds, and the aliphatic C-H bonds of the isopropyl group.
Future research will be directed towards designing catalysts that can:
Differentiate Between C-H Bonds: Creating catalysts that can selectively activate a specific aromatic C-H bond over others, or even target the C-H bonds of the isopropyl group. This requires a deep understanding of the subtle electronic and steric differences within the molecule.
Enable Orthogonal Reactivity: Developing catalytic systems that allow for sequential, controlled functionalization. For example, one catalyst could be used to perform a cross-coupling reaction at the C-Br bond, followed by the use of a second, different catalyst to functionalize a C-H bond, all without interfering with each other.
Promote Novel Couplings: Designing catalysts for new types of cross-coupling reactions beyond the standard Suzuki and Buchwald-Hartwig reactions. This could involve activating the C-F bond or developing new methods for C-C and C-heteroatom bond formation. Machine learning is also becoming a powerful tool for de novo catalyst design, accelerating the discovery of new and more efficient catalytic systems. digitellinc.com
By focusing on these emerging areas, the scientific community can expand the utility of this compound from a simple building block into a versatile platform for constructing complex and valuable molecules.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-Bromo-3-fluoro-5-isopropylbenzene with high regioselectivity?
- Methodological Answer : Regioselective synthesis requires careful control of substituent directing effects. The fluorine atom at position 3 acts as a meta-director, while the isopropyl group at position 5 (para to bromine) introduces steric hindrance. Friedel-Crafts alkylation or halogenation under electrophilic aromatic substitution (EAS) conditions can be optimized using Lewis acids (e.g., AlCl₃) to enhance regioselectivity. Protecting groups may be necessary to prevent undesired side reactions .
- Key Data : Molecular weight (223.47 g/mol) and structural analogs (e.g., 5-Bromo-1-chloro-3-fluoro-2-methylbenzene) suggest similar reactivity patterns .
Q. How can the structure and purity of this compound be characterized?
- Methodological Answer :
- NMR Spectroscopy : and NMR can confirm substitution patterns (e.g., splitting due to neighboring halogens).
- GC/HPLC : Purity analysis (>95% by HPLC) is critical for reproducibility in downstream reactions .
- Mass Spectrometry : High-resolution MS validates the molecular formula (C₉H₁₀BrF) and isotopic patterns.
- Safety Note : Ensure proper handling to avoid degradation during analysis .
Q. What safety protocols are recommended for handling halogenated aromatic compounds like this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. What challenges arise in the regioselective functionalization of polyhalogenated benzene derivatives like this compound?
- Methodological Answer : Competing directing effects (e.g., fluorine’s meta-directing vs. bromine’s ortho/para-directing) complicate further substitution. Steric hindrance from the isopropyl group limits access to certain positions. Strategies include:
- Temperature Control : Lower temperatures favor kinetic over thermodynamic products.
- Catalyst Optimization : Palladium-mediated cross-coupling (e.g., Suzuki) can bypass EAS limitations .
Q. How can isotopic labeling (e.g., deuterium) aid in studying reaction mechanisms involving this compound?
- Methodological Answer : Deuterated analogs (e.g., this compound-d₃) enable kinetic isotope effect (KIE) studies to probe reaction pathways. For example:
- Mechanistic Insights : Isotopic substitution at reactive sites (e.g., benzylic positions) can reveal rate-determining steps.
- Synthetic Routes : Deuterated precursors (e.g., C₆D₆ derivatives) are synthesized via halogen exchange or catalytic deuteration .
Q. What computational tools are effective for predicting reactivity and optimizing synthesis routes?
- Methodological Answer :
- Retrosynthesis Software : Tools like Pistachio and Reaxys leverage reaction databases to propose feasible pathways .
- DFT Calculations : Modeling transition states (e.g., for EAS) predicts regioselectivity and activation energies.
- Machine Learning : AI-driven platforms analyze historical data to recommend optimal conditions (e.g., solvent, catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
